molecular formula C17H15ClN2 B13882781 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole

3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole

Cat. No.: B13882781
M. Wt: 282.8 g/mol
InChI Key: IVRNWBVDAPDFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with 1,4-dimethyl-3-phenyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole stands out due to its unique combination of structural features and biological activities

Properties

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,4-dimethyl-5-phenylpyrazole

InChI

InChI=1S/C17H15ClN2/c1-12-16(13-8-10-15(18)11-9-13)19-20(2)17(12)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

IVRNWBVDAPDFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.